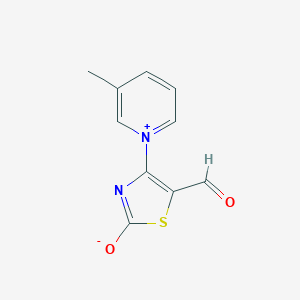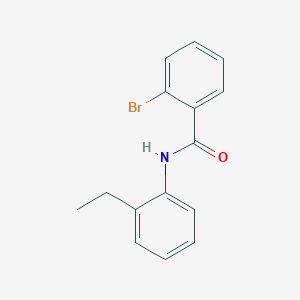
5-formyl-4-(3-methyl-1-pyridiniumyl)-1,3-thiazol-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within the category of heterocyclic compounds, specifically thiazole derivatives, which are of significant interest due to their diverse chemical and physical properties. These compounds are synthesized through various methods and have wide applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of thiazole derivatives, such as the related compounds, involves catalyzed reactions and cyclization processes. For instance, compounds have been synthesized using manganese(II) catalyzed reactions, leading to the formation of thiadiazole derivatives through cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, resulting in the loss of H2O (Dani et al., 2013). Additionally, the use of 1,4-zwitterions derived from thiazole and acetylenedicarboxylates at low temperatures has facilitated the synthesis of thiazolo[3,2-a]pyridine derivatives, indicating the versatility of synthesis approaches (Terzidis et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by intramolecular as well as intermolecular hydrogen bonding, stabilizing the structure. Single crystal X-ray data and DFT studies have been utilized to determine the geometry optimization and structural stability, showcasing the compounds' stable nature due to negative values of HOMO and LUMO energies, indicating electron transition associated mainly with π⋯π transition (Dani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives often result in the formation of highly substituted and structurally diverse compounds. For example, reactions with pyridinium ylides have led to the diastereoselective formation of olates, demonstrating the chemical versatility and reactivity of thiazole derivatives in Michael addition and 1,3-cycloaddition reactions (Risitano et al., 1997).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points, solubility, and crystalline form, are influenced by their molecular structure and intermolecular interactions. The presence of various functional groups and the compound's geometry significantly affect these properties, making them crucial for their application in different fields.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the ability to undergo various chemical reactions, are key characteristics of thiazole derivatives. Their potential to form stable complexes with metals and undergo cycloaddition reactions showcases their chemical versatility and importance in synthetic chemistry (Melo et al., 1999).
特性
IUPAC Name |
5-formyl-4-(3-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-3-2-4-12(5-7)9-8(6-13)15-10(14)11-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBSHHFSTGSCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1,7-dimethyl-1H-indole](/img/structure/B5626302.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626312.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)


![N-(2-fluorophenyl)-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5626365.png)
![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-thienylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5626373.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626389.png)
![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-1,2,3-triazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626393.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5626400.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5626403.png)